4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid
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Overview
Description
“4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives were synthesized from 3,4-dimethoxyacetophenone in a six-step procedure .
Scientific Research Applications
Efficient Synthesis of Building Blocks
An efficient synthesis protocol has been developed for the derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, which are valuable as building blocks in creating biologically active compounds. This method leverages microwave assistance and ytterbium triflate catalyst, yielding pure products in significant isolated yields (Tolstoluzhsky et al., 2008).
Molecular Structure Studies
Studies on N-Phenylmaleamic acid, a similar compound, have contributed to understanding the molecular structures and intermolecular interactions, such as hydrogen bonding, which are crucial for designing compounds with desired physical and chemical properties (Lo & Ng, 2009).
Biological Activity Investigations
The synthesis and characterization of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid demonstrated significant biological activities, including DNA interaction, cytotoxicity, antitumor, and antioxidant activities. This highlights the potential therapeutic applications of such compounds (Sirajuddin et al., 2015).
Inhibitors of Kynurenine-3-Hydroxylase
A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives were identified as potent inhibitors of kynurenine-3-hydroxylase, indicating their potential as neuroprotective agents. This underscores the relevance of these compounds in developing treatments for neurological disorders (Drysdale et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been shown to interact withAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
Based on its structural similarity to 3-(3,4-dimethoxyphenyl)propanoic acid, it may interact with its target enzyme to modulate the metabolism of aromatic amino acids .
Biochemical Pathways
Given its potential interaction with aromatic-amino-acid aminotransferase, it might influence themetabolism of aromatic amino acids .
Result of Action
Based on its potential interaction with aromatic-amino-acid aminotransferase, it might influence themetabolism of aromatic amino acids .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using hydrochloric acid to form 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid.", "Step 3: Decarboxylation of the acid using sodium hydroxide to yield the final product." ] } | |
CAS No. |
65152-30-9 |
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C12H12O5/c1-16-10-6-4-8(7-11(10)17-2)3-5-9(13)12(14)15/h3-7H,1-2H3,(H,14,15) |
InChI Key |
SHUJCNYJGLPHKM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C(=O)O)OC |
solubility |
not available |
Origin of Product |
United States |
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